molecular formula C14H10F9NO4 B4832976 methyl 4-[3,5-bis(trifluoromethyl)anilino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

methyl 4-[3,5-bis(trifluoromethyl)anilino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Cat. No.: B4832976
M. Wt: 427.22 g/mol
InChI Key: FNQUQVAQINANAR-UHFFFAOYSA-N
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Description

Methyl 4-[3,5-bis(trifluoromethyl)anilino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate: is a complex organic compound characterized by the presence of multiple trifluoromethyl groups. These groups are known for their electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3,5-bis(trifluoromethyl)anilino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3,5-bis(trifluoromethyl)aniline with a suitable acylating agent to introduce the anilino group. This is followed by the introduction of the hydroxy and oxo groups through controlled oxidation and hydrolysis reactions. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3,5-bis(trifluoromethyl)anilino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can yield an alcohol.

Scientific Research Applications

Methyl 4-[3,5-bis(trifluoromethyl)anilino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: It is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of methyl 4-[3,5-bis(trifluoromethyl)anilino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the hydroxy and oxo groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[3,5-bis(trifluoromethyl)anilino]-3-chloro-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
  • 4-(Trifluoromethyl)-N-methylaniline
  • 3,5-Bis(trifluoromethyl)aniline

Uniqueness

Methyl 4-[3,5-bis(trifluoromethyl)anilino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is unique due to the presence of multiple trifluoromethyl groups, which impart distinct electronic properties. These properties can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it valuable in various applications.

Properties

IUPAC Name

methyl 4-[3,5-bis(trifluoromethyl)anilino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F9NO4/c1-28-10(26)11(27,14(21,22)23)5-9(25)24-8-3-6(12(15,16)17)2-7(4-8)13(18,19)20/h2-4,27H,5H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQUQVAQINANAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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